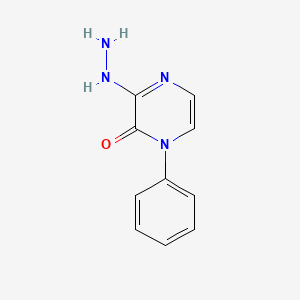
3-hydrazinyl-1-phenylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydrazinyl-1-phenylpyrazin-2(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 3-hydrazinyl-1-phenylpyrazin-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for DNA replication and cell division. In addition, 3-hydrazinyl-1-phenylpyrazin-2(1H)-one has also been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 3-hydrazinyl-1-phenylpyrazin-2(1H)-one has also been shown to exhibit a range of other biochemical and physiological effects. This compound has been investigated for its potential to inhibit the activity of various enzymes and proteins involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, 3-hydrazinyl-1-phenylpyrazin-2(1H)-one has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-hydrazinyl-1-phenylpyrazin-2(1H)-one for lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells, while having minimal toxicity to normal cells. In addition, 3-hydrazinyl-1-phenylpyrazin-2(1H)-one is relatively easy to synthesize, making it a cost-effective option for research. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-hydrazinyl-1-phenylpyrazin-2(1H)-one. One area of interest is in the development of novel analogs of this compound with improved potency and selectivity. In addition, further studies are needed to elucidate the precise mechanism of action of 3-hydrazinyl-1-phenylpyrazin-2(1H)-one, and to identify potential molecular targets for this compound. Finally, additional studies are needed to investigate the potential applications of 3-hydrazinyl-1-phenylpyrazin-2(1H)-one in other areas of research, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion
In conclusion, 3-hydrazinyl-1-phenylpyrazin-2(1H)-one is a promising compound with a wide range of potential applications in scientific research. This compound has been shown to exhibit potent anti-cancer activity, as well as a range of other biochemical and physiological effects. While there are some limitations to its use in lab experiments, 3-hydrazinyl-1-phenylpyrazin-2(1H)-one remains a valuable tool for researchers investigating the mechanisms of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-hydrazinyl-1-phenylpyrazin-2(1H)-one involves the reaction of hydrazine hydrate with 1-phenylpyrazin-2(1H)-one in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
3-hydrazinyl-1-phenylpyrazin-2(1H)-one has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to exhibit potent anti-cancer activity in vitro, and has been investigated for its potential to inhibit the growth of various types of cancer cells. In addition, 3-hydrazinyl-1-phenylpyrazin-2(1H)-one has also been studied for its potential to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-hydrazinyl-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-9-10(15)14(7-6-12-9)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGRSLDJFYVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydrazinyl-1-phenylpyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile](/img/structure/B2754240.png)
![6-(2,4-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754244.png)
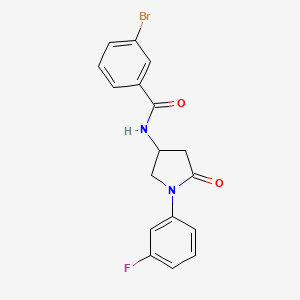
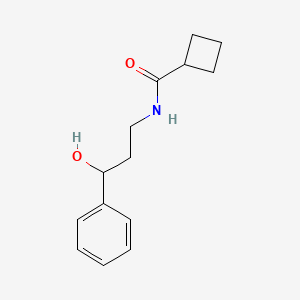

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754251.png)
![Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid](/img/structure/B2754253.png)


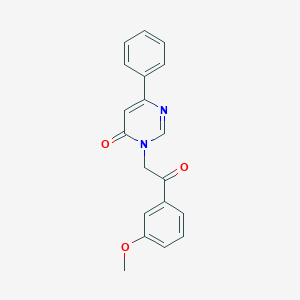
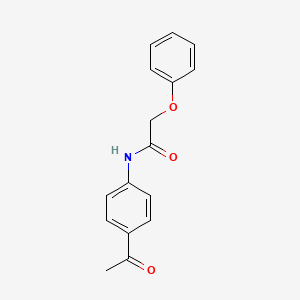

![9-[4-(tert-butyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2754260.png)